Bleomycin A5 hydrochloride
Description
Structure
2D Structure
Properties
Molecular Formula |
C57H90ClN19O21S2 |
|---|---|
Molecular Weight |
1477.0 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride |
InChI |
InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H/t23-,24-,25-,26+,27+,31+,32-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,55-,56+;/m1./s1 |
InChI Key |
NRVKJXFKQWUKCB-YOXWSFJOSA-N |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |
Origin of Product |
United States |
Molecular Mechanisms of Action of Bleomycin A5 Hydrochloride Salt
Deoxyribonucleic Acid (DNA) Interaction and Binding
The initial and critical step in the mechanism of Bleomycin (B88199) A5 is its interaction with DNA. This process is multifaceted, involving both intercalation and groove binding, which positions the molecule for its subsequent chemical activity.
DNA Intercalation Phenomena
Bleomycin A5 possesses a planar bithiazole tail which is capable of inserting itself between the base pairs of the DNA double helix, a process known as intercalation. patsnap.comresearchgate.net This intercalation is not random; it preferentially occurs at specific nucleotide sequences, particularly at guanine-cytosine (G-C) rich regions. patsnap.com This mode of binding is crucial as it anchors the drug to the DNA, allowing for the subsequent steps of its action to occur in close proximity to the genetic material. nih.gov Studies have shown that this partial intercalation of the bithiazole tail facilitates the cleavage of both single and double strands of DNA. nih.gov The strength of this interaction can influence the degree of conformational change in the DNA, thereby hindering essential cellular processes like replication and transcription. researchgate.net
Metal Ion Coordination and Activation
The cytotoxic activity of Bleomycin A5 is critically dependent on its ability to chelate metal ions, which transforms the molecule into a catalytically active complex. patsnap.com
Bleomycin A5 contains a metal-binding domain that readily coordinates with various transition metal ions, with ferrous iron (Fe2+) being the most significant for its in vivo activity. patsnap.comnih.gov The molecule forms a complex with Fe2+ and molecular oxygen. nih.gov The pyrimidine (B1678525) and imidazole (B134444) moieties of the bleomycin molecule are directly involved in binding to the iron and oxygen. nih.gov While iron is the primary metal ion involved in its DNA-cleaving activity, bleomycin can also form complexes with other metal ions such as ferric iron (Fe3+) and copper (Cu). nih.govnih.gov The formation of these metal-bleomycin complexes is a prerequisite for the drug's ability to generate DNA-damaging species. patsnap.com
Once the Bleomycin-Fe2+ complex is formed and bound to DNA, it undergoes a redox cycle. The bound Fe2+ is oxidized to Fe3+, a process that involves the transfer of an electron. patsnap.com This electron transfer is a key step in the activation of molecular oxygen and the subsequent generation of free radicals. This redox activity transforms the bleomycin-metal complex into a pseudo-enzyme capable of catalyzing DNA strand scission. patsnap.com
Reactive Oxygen Species (ROS) Generation
The activated metal-bleomycin complex catalyzes the production of highly reactive oxygen species (ROS), which are the ultimate effectors of DNA damage. patsnap.comnih.gov
The reduction of molecular oxygen by the activated bleomycin-iron complex leads to the formation of superoxide (B77818) anions (O2•−) and subsequently, highly reactive hydroxyl radicals (•OH). patsnap.comnih.gov These hydroxyl radicals are potent oxidizing agents that can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs). patsnap.comnih.gov Double-strand breaks are particularly cytotoxic as they are more difficult for the cell to repair. patsnap.com The generation of these ROS is a critical component of the cytotoxic mechanism of Bleomycin A5, directly causing the DNA lesions that trigger cellular apoptosis. nih.gov
Superoxide Production and Intermediates
The anticancer activity of Bleomycin A5 Hydrochloride Salt is contingent upon its activation, a process that involves the generation of superoxide and other reactive oxygen species (ROS). The initial step is the chelation of a metal ion, typically iron, by the bleomycin molecule. The resulting Bleomycin-Fe(II) complex then binds to molecular oxygen to form a ternary complex. This complex undergoes reduction to generate an activated form, often described as a hydroperoxo-Fe(III)-bleomycin species. nih.gov This activated intermediate is highly reactive and is central to the DNA-damaging effects of the drug.
During the activation process and the subsequent decay of the activated complex, superoxide radicals (O₂⁻) are produced. patsnap.comnih.gov These radicals, along with other ROS like hydroxyl radicals, contribute to the oxidative stress induced by bleomycin. patsnap.compatsnap.com This surge in reactive oxygen species can lead to widespread cellular damage, but the primary target remains the DNA.
DNA Cleavage Induction
The interaction of the activated Bleomycin A5-iron complex with DNA leads to the induction of strand breaks, a critical event in its mechanism of action. patsnap.commedchemexpress.com This DNA cleavage is a direct result of the oxidative chemistry facilitated by the activated drug.
Single-Strand Breaks (SSBs)
The predominant form of DNA damage induced by this compound Salt is the single-strand break (SSB). patsnap.comnih.govnih.gov The process is initiated by the abstraction of a hydrogen atom from the C-4' position of the deoxyribose sugar moiety in the DNA backbone by the activated bleomycin complex. harvard.edu This creates a C-4' radical, which, in the presence of oxygen, can undergo further reactions. nih.gov One pathway leads to the formation of a strand break with a 3'-phosphoglycolate and a 5'-phosphate at the termini, accompanied by the release of a base propenal. nih.gov These SSBs disrupt the integrity of the DNA and, if numerous, can be cytotoxic. nih.govnih.gov
Double-Strand Breaks (DSBs)
While less frequent than SSBs, double-strand breaks (DSBs) are considered the most lethal form of DNA damage caused by Bleomycin A5. patsnap.comnih.govnih.gov DSBs can arise from two closely spaced SSBs on opposite DNA strands. mdpi.com Alternatively, a single bleomycin molecule may be capable of inducing a DSB, potentially by remaining associated with the DNA after the initial strand scission and facilitating a second break on the complementary strand. mdpi.comnih.gov The generation of DSBs is a significant contributor to the potent cytotoxic effects of the drug. patsnap.comnih.gov
Sequence Specificity of DNA Scission (e.g., 5'-GC-3' Site)
The DNA cleavage by Bleomycin A5 is not a random event but exhibits a clear sequence preference. nih.gov The drug preferentially cleaves DNA at pyrimidine-purine sequences, with a notable affinity for 5'-GC-3' and 5'-GT-3' sites. harvard.edunih.govnih.gov It is believed that the bithiazole tail of the bleomycin molecule intercalates into the DNA at these specific sequences. This positions the metal-binding domain in the minor groove, facilitating the abstraction of the C-4' hydrogen from the adjacent pyrimidine nucleotide. harvard.edu
Table 1: DNA Cleavage Specificity of Bleomycin A5
| Preferred Dinucleotide Sequence | Relative Cleavage Frequency |
|---|---|
| 5'-GT-3' | Higher |
| 5'-GC-3' | Lower |
Influence on DNA Conformation and Dynamics
In addition to its direct chemical assault on the DNA backbone, Bleomycin A5 also influences the structure and dynamics of the DNA double helix.
B-DNA to A-DNA Conformational Transitions
Studies have indicated that the binding of bleomycin to DNA can induce localized conformational changes. mdpi.com Specifically, evidence suggests that bleomycin can promote a transition from the canonical B-form DNA to an A-like DNA conformation. mdpi.com The B-form is the typical physiological conformation of DNA. The transition to the A-form, characterized by a wider, shallower minor groove, may be induced by the intercalation of the drug's bithiazole moiety and the binding of the metal-chelation domain. mdpi.com This distortion of the DNA helix could potentially enhance the efficiency of the hydrogen abstraction step by optimizing the positioning of the reactive species relative to the deoxyribose target. mdpi.com
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound Salt |
| Iron(II) |
| Iron(III) |
| Superoxide |
| Hydroxyl radical |
| Guanine |
| Cytosine |
| Thymine |
| Base propenal |
| 3'-phosphoglycolate |
Ribonucleic Acid (RNA) Interaction and Cleavage Capabilities
Beyond its well-documented effects on DNA, Bleomycin A5 possesses the ability to interact with and cleave ribonucleic acid (RNA). nih.gov This interaction is not random; the compound exhibits a preference for cleaving RNA at specific sites, particularly within stretches of AU base pairs. nih.gov The cleavage of RNA by Bleomycin A5 is an oxidative process, similar to its mechanism of DNA degradation. nih.gov
Research has demonstrated that the efficiency and specificity of RNA cleavage can be enhanced by conjugating Bleomycin A5 to oligonucleotides that are complementary to a target RNA sequence. nih.gov For instance, a conjugate of Bleomycin A5 and an oligodeoxynucleotide complementary to a segment of human MYC mRNA was shown to cleave the target mRNA primarily at the junction of the DNA-RNA duplex. nih.gov This site-specific cleavage was dependent on the presence of Fe(II) and was inhibited by the iron-chelating agent EDTA. nih.gov The fidelity of this targeting is high, with little to no reaction observed if the oligonucleotide has more than three mismatched bases. nih.gov
Furthermore, Bleomycin A5 can efficiently cleave RNA within a hybrid duplex that contains a single-nucleotide bulge in the RNA strand. nih.gov This has led to the design of Bleomycin A5-oligonucleotide conjugates with flexible linkers to specifically target these bulged regions, achieving significant cleavage of the target RNA. nih.gov A notable example of its RNA-targeting capabilities is the cleavage of the microRNA-10b hairpin precursor, an oncogenic noncoding RNA. nih.gov Bleomycin A5 was found to cleave this precursor near the Drosha and Dicer enzymatic processing sites, leading to the destruction of the microRNA. nih.gov
Direct Protein and Enzyme Interactions
Bleomycin A5's sphere of influence extends to direct interactions with various proteins and enzymes, thereby modulating their activity and contributing to its biological outcomes.
Bleomycin A5 has been shown to be a potent inhibitor of telomerase activity. acs.orgnih.gov In studies using human umbilical vein endothelial cells (ECV304), treatment with Bleomycin A5 resulted in a significant, concentration-dependent decrease in telomerase activity. acs.orgnih.gov This inhibition of telomerase, an enzyme crucial for maintaining telomere length and cell proliferation, is one of the mechanisms by which Bleomycin A5 can induce apoptosis. acs.orgnih.gov The reduction in telomerase activity is observed at various concentrations, with higher concentrations leading to a more pronounced inhibitory effect. nih.gov
| Cell Line | Bleomycin A5 Concentration | Effect on Telomerase Activity | Reference |
| ECV304 | 15 µg/ml | Decreased | nih.gov |
| ECV304 | 75 µg/ml | Significantly Inhibited | nih.gov |
| ECV304 | 150 µg/ml | Significantly Inhibited | nih.gov |
The relationship between Bleomycin A5 and thioredoxin reductase (TrxR) is indirect and complex. Studies on bleomycin-induced pulmonary fibrosis have revealed that the expression of thioredoxin (Trx) is strongly induced in bronchial epithelial cells in response to bleomycin treatment. plos.org This induction is believed to be a protective mechanism against the oxidative stress caused by the drug. plos.org Conversely, other research indicates that inhibitors of the thioredoxin reductase/thioredoxin system can ameliorate bleomycin-induced pulmonary fibrosis. nih.gov Furthermore, thalidomide (B1683933) has been shown to attenuate bleomycin-induced pulmonary fibrosis by stimulating the activity of thioredoxin reductase, suggesting that enhancing the TrxR system can be protective in this context. nih.govsynabs.be This body of evidence suggests that while Bleomycin A5 treatment significantly impacts the thioredoxin system, it does not appear to directly inhibit thioredoxin reductase. Instead, the cellular response to Bleomycin A5 involves a modulation of this antioxidant pathway.
Resistance to bleomycin can be conferred by a specific bleomycin-binding protein. nih.gov This protein, encoded by the ble gene found in bleomycin-producing actinomycetes, acts by sequestering the drug. nih.gov The purified protein binds to bleomycin in a reversible, one-to-one stoichiometric ratio. nih.gov This binding effectively prevents bleomycin from cleaving DNA, thus accounting for the resistance observed in cells harboring the ble gene. nih.gov This mechanism of resistance highlights a direct and specific interaction between Bleomycin A5 and a protein that neutralizes its cytotoxic activity.
Epigenetic Modifications and Chromatin Remodeling Effects
Bleomycin A5's interaction with the genome is also influenced by, and can in turn influence, the epigenetic landscape and chromatin architecture.
Bleomycin treatment has been shown to induce significant alterations in chromatin structure. At a macroscopic level, it can cause chromosomal aberrations. At a more detailed level, studies using atomic force microscopy and Raman microspectroscopy have revealed that bleomycin induces changes in DNA conformation and methylation patterns within metaphase chromosomes.
Furthermore, the DNA damage caused by bleomycin can lead to a novel, nonenzymatic post-translational modification of histones. nih.gov Specifically, the C4'-oxidized abasic sites created by bleomycin can react with lysine (B10760008) residues on core histone proteins. nih.gov This reaction results in the formation of an electrophilic modification on the histone lysine and concomitant DNA strand scission. nih.gov This process constitutes a direct link between bleomycin-induced DNA damage and the modification of chromatin proteins, which could have downstream consequences for cellular processes. nih.gov The interplay between Bleomycin A5 and chromatin is also evident in how pre-existing epigenetic modifications can affect the drug's activity. For instance, cytidine (B196190) methylation in DNA has been found to reduce the binding and cleavage efficiency of Fe(II)•Bleomycin A5. nih.govnih.govacs.org This suggests that the epigenetic state of a cell can modulate its sensitivity to Bleomycin A5.
| Epigenetic Target | Effect of Bleomycin A5/Bleomycin | Research Finding | Reference |
| DNA Methylation | Influences Bleomycin A5 activity | Cytidine methylation reduces the binding and cleavage of DNA by Bleomycin A5. | nih.govnih.govacs.org |
| Histones | Induces post-translational modifications | Bleomycin-induced DNA damage leads to a nonenzymatic electrophilic modification of lysine residues on core histones. | nih.gov |
| Chromatin Structure | Induces changes | Bleomycin treatment causes chromosomal aberrations and alters DNA conformation. |
Cellular and Subcellular Responses to Bleomycin A5 Hydrochloride Salt
DNA Damage Response (DDR) Pathway Activation
The cytotoxic effects of Bleomycin (B88199) A5 hydrochloride salt are intrinsically linked to its ability to induce single- and double-strand breaks in DNA. This genotoxic stress triggers a sophisticated cellular signaling network known as the DNA Damage Response (DDR).
Induction of DNA Repair Mechanisms
Upon DNA damage by Bleomycin A5, cells activate a variety of repair mechanisms to maintain genomic integrity. The presence of double-strand breaks (DSBs) is a particularly potent signal for DDR activation. A key early event in this process is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. nih.govnih.gov These γH2AX foci serve as platforms for the recruitment of a multitude of DNA repair proteins. Studies on the broader class of bleomycins have shown that the number of γH2AX foci increases with the concentration of the drug, indicating a dose-dependent induction of DNA damage. nih.gov
Research has also indicated that bleomycin can modulate the expression of key DNA repair proteins. For instance, treatment with bleomycin has been shown to cause a dose-dependent decrease in the expression of Rad51, a crucial protein in the homologous recombination (HR) repair pathway. nih.gov This suppression of a major DNA repair pathway likely contributes to the cytotoxic efficacy of the compound. The table below summarizes findings on the impact of bleomycin on DNA damage markers.
Table 1: Effect of Bleomycin on DNA Damage Markers
| Cell Line | Bleomycin Concentration | Observed Effect | Reference |
|---|---|---|---|
| Human Fibroblasts | 0.1, 1.0, 10.0 µg/ml | Increased percentage of cells with pan-nuclear and indistinct γH2AX staining patterns with increasing concentration. | nih.gov |
| Human Lung Epithelial (A549) Cells | Not specified | Increased number of γH2AX foci at 24 hours. | nih.gov |
| Human Lung Epithelial (A549) Cells | Not specified | Dose-dependent decrease in Rad51 expression. | nih.gov |
Cell Cycle Checkpoint Activation (e.g., G2 Phase Arrest)
To allow time for DNA repair, the cell cycle is halted at specific checkpoints. Bleomycin is well-documented to induce cell cycle arrest, particularly at the G2/M phase. embopress.orgnih.govnih.gov This arrest prevents cells with damaged DNA from entering mitosis, a potentially catastrophic event that could lead to the propagation of mutations. Flow cytometry analysis of cells treated with bleomycin consistently shows a significant accumulation of cells in the G2 phase of the cell cycle. embopress.orgnih.gov For example, studies in normal human fibroblasts have demonstrated a clear G2 arrest following bleomycin treatment. embopress.org This response is a critical component of the cellular defense against the genotoxic effects of Bleomycin A5 hydrochloride salt.
Programmed Cell Death Pathways
When DNA damage is too extensive to be repaired, the cell can initiate programmed cell death, or apoptosis, to eliminate itself in a controlled manner. This compound salt is a potent inducer of apoptosis through the activation of specific molecular pathways.
Apoptosis Induction
The apoptotic cascade is a highly regulated process involving a series of molecular switches that, once activated, lead to cell dismantling.
A central component of the apoptotic machinery is the caspase family of proteases. Bleomycin A5 has been shown to induce the activation of effector caspases, such as caspase-3, which are responsible for cleaving a broad range of cellular proteins, leading to the characteristic morphological changes of apoptosis. In a study on human umbilical vein endothelial cells (ECV304), treatment with Bleomycin A5 resulted in a significant, dose-dependent increase in the expression of caspase-3. nih.gov This activation of the caspase cascade is a key mechanism by which Bleomycin A5 eliminates damaged cells.
Table 2: Effect of Bleomycin A5 on Caspase-3 and p53 Expression in ECV304 Cells
| Treatment Group | Caspase-3 Expression (% of cells) | p53 Expression (% of cells) |
|---|---|---|
| Control | 1.2 ± 0.3 | 2.1 ± 0.5 |
| Bleomycin A5 (15 µg/ml) | 15.4 ± 1.8 | 18.6 ± 2.1 |
| Bleomycin A5 (75 µg/ml) | 28.7 ± 2.5 | 35.4 ± 3.2 |
| Bleomycin A5 (150 µg/ml) | 29.1 ± 2.6 | 42.1 ± 3.8 |
Data is presented as mean ± standard deviation. Source: Adapted from a study on human umbilical vein endothelial cells. nih.gov
The tumor suppressor protein p53 plays a pivotal role in the cellular response to DNA damage, acting as a critical decision-maker between cell cycle arrest and apoptosis. Following DNA damage induced by agents like Bleomycin A5, p53 is stabilized and activated. Activated p53 can transcriptionally regulate a host of target genes that mediate apoptosis. Research has demonstrated that Bleomycin A5 treatment leads to a significant, dose-dependent increase in the expression of p53 in human umbilical vein endothelial cells (ECV304). nih.gov This upregulation of p53 is a key upstream event that links the initial DNA damage to the execution of the apoptotic program.
c-Jun N-terminal Kinases (JNK) Activation
The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated in response to a wide array of cellular stressors, including DNA damage. As part of the broader mitogen-activated protein kinase (MAPK) signaling network, JNK activation plays a pivotal role in orchestrating cellular responses that can lead to either cell survival or apoptosis. medchemexpress.com The DNA strand breaks induced by this compound salt are a potent trigger for the activation of the JNK pathway. patsnap.com This activation is a critical component of the cellular stress response, signaling the presence of significant genotoxic damage. The JNK pathway, once activated, can influence the expression of various genes involved in cell cycle control and apoptosis, thereby contributing to the ultimate fate of the cell following bleomycin exposure.
Mitochondrial-Mediated Apoptotic Pathways
The mitochondria play a central role in the execution of apoptosis, or programmed cell death, in response to this compound salt. The drug induces apoptosis through a mitochondria-dependent pathway, characterized by the modulation of key regulatory proteins. nih.gov One of the critical events is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. nih.gov This event is time-dependent, with a progressive increase in Bax association with mitochondria observed over time following bleomycin treatment. nih.gov
Furthermore, Bleomycin A5 has been shown to decrease the levels of the anti-apoptotic protein Bcl-2. nih.gov The resulting increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, indicating a shift in the cellular balance towards cell death. nih.gov This shift culminates in the activation of caspase-9, an initiator caspase in the mitochondrial apoptotic cascade. nih.gov The activation of caspase-3, a key executioner caspase, follows, leading to the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately, the dismantling of the cell. nih.gov Studies have demonstrated that even low concentrations of Bleomycin A5 can alter the Bax/Bcl-2 ratio and lead to the cleavage of caspase-9. nih.gov
Interestingly, research on human nasal polyp-derived fibroblasts (NPDFs) has revealed that Bleomycin A5 can suppress the expression of dynamin-related protein 1 (Drp1), a protein involved in mitochondrial fission. nih.gov This inhibition of Drp1-mediated mitochondrial fission by Bleomycin A5 is linked to mitochondrial dysfunction and the induction of apoptosis in these cells. nih.govsigmaaldrich.com
Necrotic Cell Death Mechanisms
In addition to apoptosis, this compound salt can induce another form of cell death known as necrosis. patsnap.com The specific cell death pathway that is activated often depends on the extent of cellular damage and the cell's capacity to undergo apoptosis. patsnap.com When the DNA damage is overwhelming or if the apoptotic machinery is compromised, the cell may resort to necrosis. Necrotic cell death is morphologically distinct from apoptosis and is typically characterized by cell swelling, plasma membrane rupture, and the release of cellular contents into the surrounding environment. This can, in turn, elicit an inflammatory response.
The choice between apoptosis and necrosis following bleomycin exposure can also be influenced by the number of bleomycin molecules internalized by the cell. nih.gov High concentrations of bleomycin can lead to rapid and direct DNA fragmentation, resulting in morphological changes consistent with apoptosis. nih.gov Conversely, lower concentrations may lead to a more prolonged process of "mitotic death," which shares some characteristics with necrosis. nih.gov
Intracellular Signaling Network Perturbations
This compound salt significantly perturbs several key intracellular signaling networks that are critical for cell survival, proliferation, and function. These perturbations are a direct consequence of the cellular stress induced by the compound and play a crucial role in mediating its cytotoxic effects.
Modulation of MAP Kinase-ERK Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways are central signaling cascades that regulate a wide range of cellular processes. nih.gov The Extracellular signal-Regulated Kinase (ERK) pathway, a key component of the MAPK network, is typically associated with cell proliferation and survival. medchemexpress.comnih.gov this compound salt has been shown to modulate the MAPK/ERK pathway. While the ERK pathway is often activated by growth factors, its activity can be influenced by cellular stressors. medchemexpress.com The intricate interplay between the ERK pathway and other stress-activated MAPK pathways, such as JNK and p38, determines the cellular outcome in response to DNA damage. nih.gov The modulation of the ERK pathway by Bleomycin A5 is an important aspect of the complex signaling web that dictates the cell's response to the induced genotoxic stress.
Inhibition of RhoA/Rho Kinase Pathway
The RhoA/Rho kinase (ROCK) pathway is a critical regulator of the actin cytoskeleton, cell adhesion, and migration. Increased activity of the ROCK pathway has been implicated in the development of fibrosis. nih.gov Research has demonstrated that inhibitors of the Rho-kinase pathway can attenuate the effects of bleomycin-induced pulmonary fibrosis in animal models. mdpi.comnih.gov Fasudil, a Rho-kinase inhibitor, has been shown to reduce the infiltration of inflammatory cells and decrease the production of pro-fibrotic molecules in the lungs of mice treated with bleomycin. mdpi.comnih.gov This suggests that the RhoA/Rho kinase pathway is involved in the pathological responses to bleomycin-induced tissue injury. By inhibiting this pathway, it may be possible to mitigate some of the adverse effects associated with bleomycin treatment.
Extracellular Matrix (ECM) Remodeling Processes
This compound salt is a significant modulator of the extracellular matrix (ECM), inducing profound changes that contribute to tissue remodeling, particularly in the context of fibrosis. Its effects are multifaceted, involving the altered expression and activity of structural proteins, enzymes, and signaling molecules that govern ECM dynamics.
Research has demonstrated that bleomycin instigates a pro-fibrotic cascade leading to the excessive deposition of key ECM components. In human dermal fibroblasts, bleomycin has been shown to upregulate the gene expression of alpha1(I) collagen, fibronectin, and decorin in a dose-dependent manner. nih.gov This upregulation of crucial matrix proteins is a hallmark of the fibrotic response. Studies using a bleomycin-induced pulmonary fibrosis model have corroborated these findings, showing a marked increase in collagen deposition. nih.govnih.gov
The induction of fibrosis by bleomycin is not solely reliant on the increased synthesis of matrix proteins but also involves the dysregulation of enzymes that remodel the ECM. A key enzyme in this process is lysyl oxidase (LOX), which is responsible for the cross-linking of collagen and elastin (B1584352) fibers, thereby stabilizing the ECM. Its expression is significantly increased in bleomycin-induced lung fibrosis. nih.govslq.qld.gov.au Studies have revealed that bleomycin upregulates the catalytic activity of LOX in cultured human fetal lung fibroblasts, which is a potential mechanism for its profibrotic effects. nih.gov
Furthermore, the balance between matrix metalloproteinases (MMPs), which are responsible for ECM degradation, and their tissue inhibitors of MMPs (TIMPs) is disrupted by bleomycin. In murine models of pulmonary fibrosis induced by bleomycin, an increased expression of both MMPs and TIMPs has been observed. nih.gov Specific MMPs, such as MMP-8, have been identified as having pro-fibrotic roles in bleomycin-mediated lung injury. nih.govplos.org The expression of other MMPs, including MMP-2, MMP-3, and MMP-9, is also altered in response to bleomycin, contributing to the pathological remodeling of tissue. mdpi.compreprints.org
The cellular mechanisms driving these changes are also a subject of intense research. Bleomycin-induced lung injury has been found to promote the transition of pericytes into myofibroblasts, which are potent producers of ECM proteins. nih.govbiorxiv.org This cellular transition is influenced by the surrounding ECM, with fibronectin playing a significant role. nih.govbiorxiv.org The effects of bleomycin on ECM gene expression may be mediated by growth factors such as transforming growth factor-beta (TGF-β) and connective tissue growth factor (CTGF), whose expression is also upregulated by bleomycin. nih.gov
Research Findings on ECM Remodeling by Bleomycin
| ECM Component/Process | Effect of Bleomycin | Key Research Findings | References |
|---|---|---|---|
| Collagen Deposition | Increased | Upregulates mRNA expression of alpha1(I) collagen in dermal fibroblasts. Induces substantial collagen deposition in lung tissue. | nih.govnih.govnih.gov |
| Fibronectin Expression | Increased | Enhances mRNA expression in dermal fibroblasts and increases deposition in lung injury models. Considered a pro-fibrotic factor. | nih.govnih.govbiorxiv.orgresearchgate.net |
| Decorin Expression | Increased | Upregulates mRNA expression in human skin fibroblasts. | nih.gov |
| Lysyl Oxidase (LOX) | Upregulated | Expression and catalytic activity are significantly increased in lung fibrosis models, contributing to collagen cross-linking. | nih.govslq.qld.gov.aunih.gov |
| Matrix Metalloproteinases (MMPs) | Dysregulated | Increased expression of various MMPs (e.g., MMP-2, -3, -8, -9) and their inhibitors (TIMPs) in fibrotic models. | nih.govnih.govplos.orgmdpi.compreprints.org |
| Pericyte-to-Myofibroblast Transition | Promoted | Bleomycin-induced injury supports the transition of pericytes into ECM-producing myofibroblasts. | nih.govbiorxiv.org |
| Growth Factors (TGF-β, CTGF) | Upregulated | Upregulates mRNA expression, which may mediate the effects on ECM gene expression. | nih.gov |
Molecular and Cellular Mechanisms of Resistance to Bleomycin A5 Hydrochloride Salt
Drug Uptake and Efflux Dynamics
The effectiveness of Bleomycin (B88199) A5 is contingent upon its ability to enter and accumulate within cancer cells. Therefore, mechanisms that impede its uptake or facilitate its removal are primary contributors to drug resistance.
The uptake of Bleomycin A5 is not a passive process but is mediated by specific cellular transporters. The human carnitine transporter 2 (hCT2), encoded by the SLC22A16 gene, has been identified as a crucial transporter for Bleomycin A5. nih.govnih.govnih.govhbku.edu.qagenecards.org The expression level of hCT2 in cancer cells directly correlates with their sensitivity to the drug. nih.govnih.gov Testicular cancer cells, which highly express hCT2, are notably sensitive to Bleomycin A5, whereas colon and breast cancer cells with low to undetectable hCT2 expression exhibit significant resistance. nih.gov A reduction in the expression or functional activity of the SLC22A16 transporter leads to decreased intracellular accumulation of Bleomycin A5, thereby limiting its cytotoxic potential and conferring a resistant phenotype. nih.govnih.gov
Table 1: Role of hCT2/SLC22A16 in Bleomycin A5 Sensitivity
| Transporter | Gene | Function in Bleomycin A5 Action | Consequence of Downregulation |
| Human Carnitine Transporter 2 (hCT2) | SLC22A16 | Mediates high-affinity cellular uptake of Bleomycin A5. | Reduced intracellular drug accumulation, leading to drug resistance. nih.govnih.gov |
The chemical structure of Bleomycin A5 includes a disaccharide moiety that is fundamental to its ability to target and enter cancer cells. ucsf.eduacs.orgnih.gov This sugar component is recognized by cellular uptake machinery and is essential for efficient internalization. ucsf.edu Studies comparing bleomycin with its aglycon form (deglycobleomycin), which lacks the disaccharide, have demonstrated that while the aglycon can still cleave DNA, its cytotoxicity is significantly diminished due to poor cellular uptake. ucsf.edu This highlights that the disaccharide acts as a delivery vehicle, directing the DNA-cleaving portion of the molecule into the cell. acs.org The carbamoyl group on the mannose portion of the saccharide is particularly critical for this selective recognition and uptake by tumor cells. nih.gov Consequently, any modification or cleavage of this disaccharide can impair drug internalization and serve as a mechanism of resistance.
Enhanced DNA Repair Capacity and Efficiency
The primary mechanism of Bleomycin A5's cytotoxicity is the induction of single- and double-strand breaks in DNA. nih.govplos.orgpatsnap.com The survival of a cancer cell following exposure to the drug is therefore heavily dependent on its ability to repair this genetic damage. An enhanced capacity for DNA repair is a well-documented mechanism of resistance. patsnap.com Cells that have acquired resistance to bleomycin often exhibit a reduced level of DNA damage following drug exposure compared to their sensitive counterparts. nih.govplos.org This is attributed to the upregulation and increased efficiency of DNA repair pathways, such as those involving the Rad51 protein, which is crucial for repairing double-strand breaks. nih.gov By efficiently repairing the DNA lesions, resistant cells can evade the G2/M cell cycle arrest and apoptosis that would typically be triggered by extensive DNA damage, thus ensuring their survival and proliferation. nih.govplos.org
Intracellular Antioxidant Defense Systems and Countermeasures
The DNA-cleaving action of Bleomycin A5 is dependent on the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, through its interaction with metal ions like iron. nih.govplos.orgpatsnap.com Therefore, the cell's intrinsic antioxidant defense systems are a critical line of defense against the drug's effects. Resistance can be mediated by an increase in the levels and activity of intracellular antioxidants. niscpr.res.inniscpr.res.innih.gov Key components of this defense include non-enzymatic antioxidants like reduced glutathione (GSH) and enzymatic antioxidants such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). niscpr.res.innih.gov These systems work in concert to neutralize the ROS produced by Bleomycin A5, thereby reducing the level of oxidative stress and subsequent DNA damage. niscpr.res.inniscpr.res.in An enhanced antioxidant capacity allows cancer cells to withstand higher concentrations of the drug.
Table 2: Antioxidant Systems Involved in Bleomycin A5 Resistance
| Antioxidant Component | Abbreviation | Function | Role in Resistance |
| Superoxide Dismutase | SOD | Converts superoxide radicals into hydrogen peroxide. | Increased activity reduces the initial ROS burst from Bleomycin A5. niscpr.res.in |
| Catalase | CAT | Decomposes hydrogen peroxide into water and oxygen. | Elevated levels neutralize a key ROS intermediate, preventing further damage. niscpr.res.in |
| Glutathione Peroxidase | GPx | Reduces hydrogen peroxide and lipid hydroperoxides. | Contributes to the overall reduction of oxidative stress. nih.gov |
| Reduced Glutathione | GSH | A major non-enzymatic antioxidant that directly scavenges ROS. | Higher intracellular concentrations provide a buffer against oxidative damage. nih.gov |
Alterations in Target Availability or Sensitivity within Cellular Compartments
A less characterized but plausible mechanism of resistance involves alterations that limit the access of Bleomycin A5 to its DNA target or reduce the target's sensitivity. The drug must reach the DNA within the nucleus to exert its effect. Changes in chromatin structure, such as increased condensation, could potentially make the DNA less accessible to the drug-metal complex, thereby reducing the frequency of DNA strand breaks. Furthermore, while Bleomycin A5's DNA cleavage is not strictly sequence-specific, its binding can be influenced by local DNA structure. nih.gov Therefore, epigenetic modifications or mutations that alter DNA conformation could potentially reduce the drug's binding affinity or its ability to induce cleavage at specific sites. While direct evidence for this as a primary resistance mechanism is less abundant than for uptake or repair, it represents a potential avenue by which cancer cells could develop resistance.
Biosynthesis and Structural Elucidation of Bleomycin A5 Hydrochloride Salt
Biosynthetic Pathway Elucidation in Streptomyces verticillus
The biosynthesis of Bleomycin (B88199) A5 is a complex process orchestrated by a large biosynthetic gene cluster (BGC) in Streptomyces verticillus ATCC15003. nih.govnih.gov This cluster directs a hybrid metabolic pathway that combines nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) systems to assemble the molecule's backbone. nih.govscispace.com
The core structure, known as the bleomycin aglycone, is assembled by a large megasynthetase enzyme complex encoded by the blm gene cluster. nih.govscispace.com This process involves the sequential condensation of specific amino acid and polyketide precursors. The key findings from the elucidation of this pathway are summarized below:
Hybrid Synthesis: The pathway is a prime example of a hybrid NRPS-PKS system, where modules from both types of synthases interact to build the peptide-polyketide backbone. nih.govscispace.com
Gene Cluster: The sequenced blm gene cluster in S. verticillus contains all the necessary genetic information, including 10 NRPS genes, one PKS gene, and five genes related to sugar biosynthesis, as well as regulatory and resistance genes. nih.gov
Precursors: The assembly of the bleomycin aglycone utilizes eight natural amino acids and one non-proteinogenic amino acid, β-alanine. researchgate.net
Modular Assembly: Both the NRPS and PKS components are organized into modules. Each module is responsible for the incorporation and modification of a specific precursor unit, and the number and order of these modules dictate the final structure of the product. scispace.com
The study of the blm gene cluster has not only illuminated the formation of Bleomycin A5 but also provided a model for understanding the functional interactions between NRPS and PKS systems in the biosynthesis of other complex natural products. nih.gov
Detailed Structural Domain Analysis
Table 1: Key Structural Domains of Bleomycin A5
| Domain | Core Chemical Moiety | Primary Function |
|---|---|---|
| N-terminal Metal Ion Binding Domain | Pyrimidoblamic Acid | Coordination of metal ions (e.g., Fe(II)) and oxygen activation |
| C-terminal Bithiazole DNA Binding Domain | Bithiazole | DNA recognition and binding via intercalation or minor groove interaction |
| Linker Region | Methylvalerate-Threonine | Connects the metal-binding and DNA-binding domains; influences cleavage efficiency |
The N-terminal portion of Bleomycin A5 constitutes the metal-binding domain, with pyrimidoblamic acid as its core component. nih.govacs.org This domain is essential for the drug's cytotoxic activity, as it chelates transition metal ions, most notably iron (Fe(II)), to form a biologically active metallo-bleomycin complex. nih.govpatsnap.com The coordination sphere involves multiple nitrogen atoms from the pyrimidine (B1678525), imidazole (B134444), deprotonated amide, and primary and secondary amine groups, creating a distorted octahedral complex. researchgate.netresearchgate.net This coordinated metal center is the site of oxygen activation, which leads to the generation of reactive oxygen species responsible for DNA damage. patsnap.com
The C-terminal end of the molecule features a bithiazole tail, which serves as the primary DNA-binding domain. nih.gov This planar, aromatic structure facilitates the initial association of the drug with DNA. nih.govresearchgate.net The binding is thought to occur through either intercalation between base pairs or interaction within the minor groove of the DNA helix. nih.govresearchgate.net The positively charged terminal amine substituent on the tail further strengthens this association through electrostatic interactions with the negatively charged phosphate backbone of DNA. nih.gov This firm binding anchors the molecule to the DNA, positioning the metal-binding domain to inflict damage. nih.gov
Connecting the N-terminal metal-binding domain and the C-terminal DNA-binding domain is a flexible linker region that includes methylvalerate and threonine residues. nih.gov While once considered a simple spacer, research has revealed that this region plays a crucial role in the molecule's DNA cleavage efficiency. nih.gov The specific conformation of the linker is vital for optimal DNA cleavage. acs.org Studies involving synthetic analogs have demonstrated that the L-threonine substituent, in particular, has a profound impact on the efficiency of DNA cleavage and the ratio of double-strand to single-strand breaks. nih.gov Its removal leads to a significant reduction in cleavage activity, highlighting the functional importance of this domain beyond merely linking the two ends of the molecule. nih.gov
Attached to the linker region is a disaccharide moiety composed of L-gulose and D-mannose. nih.govresearchgate.net This carbohydrate domain is not directly required for the chemical act of DNA cleavage, as the aglycone (deglycobleomycin) can still cleave DNA. acs.org However, the disaccharide is critical for the molecule's selective cytotoxicity against tumor cells. acs.orgnih.gov It is understood to facilitate the uptake of bleomycin into cancer cells, effectively acting as a tumor-targeting agent. acs.orgbohrium.com The carbamoyl group on the mannose sugar has been identified as particularly important for this selective binding and uptake. nih.gov The presence of the disaccharide significantly enhances the cytotoxic potency of the molecule compared to its deglycosylated form. acs.org
Role of Specific Structural Moieties in Biological Activity
The biological activity of Bleomycin A5—its ability to cause sequence-selective, oxidative cleavage of DNA—is a direct result of the synergistic interplay between its distinct structural domains. nih.govacs.org No single domain can replicate the potent and selective cytotoxicity of the complete molecule.
The process begins with the C-terminal bithiazole tail anchoring the molecule to DNA, providing the initial binding affinity. nih.gov Concurrently, the disaccharide moiety enhances the accumulation of the drug within tumor cells, increasing its effective concentration at the target site. acs.org
Once bound to DNA, the N-terminal pyrimidoblamic acid domain chelates intracellular Fe(II) and molecular oxygen, forming an activated bleomycin-iron complex. patsnap.com This complex generates highly reactive oxygen species, such as hydroxyl radicals, that attack the deoxyribose backbone of DNA, leading to both single- and double-strand breaks. patsnap.com The linker region , particularly the L-threonine residue, plays a critical role in orienting the activated metal center correctly and contributes significantly to the efficiency of this cleavage reaction. nih.gov The ultimate result of this coordinated action is the fragmentation of DNA, which triggers cell cycle arrest and apoptosis, accounting for the compound's anticancer effects. mdpi.comnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Bleomycin A5 |
| Bleomycin A5 Hydrochloride Salt |
| Pyrimidoblamic Acid |
| L-Gulose |
| D-Mannose |
| β-alanine |
Contribution of Pyrimidoblamic Acid to Oxygen Activation
The pyrimidoblamic acid moiety is a critical component of the metal-binding domain of Bleomycin A5. This domain chelates metal ions, most notably iron, to form a metallo-bleomycin complex. patsnap.comnih.gov This complex is redox-active and essential for the molecule's DNA-cleaving ability. The pyrimidine and imidazole structures within this domain bind iron and oxygen, forming an activated complex capable of generating damaging reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, in close proximity to DNA. nih.govnih.gov
Research has shown that the electronic character of substituents on the pyrimidoblamic acid subunit can influence the oxygen activation properties of the molecule. acs.org While the C4 amino group of the pyrimidine is not directly involved in metal chelation, its modification can impact the efficiency of oxygen activation and subsequent DNA cleavage. acs.org For instance, replacing the primary amine at the C4 position with a tertiary dimethylamine or removing it altogether subtly alters the oxidative capabilities but significantly diminishes the efficiency of DNA cleavage and can alter the sequence selectivity of the cleavage. acs.org This suggests that while not the primary driver, the pyrimidoblamic acid C4 amine contributes to the optimal conformation and electronic environment for efficient oxygen activation and interaction with DNA. acs.org
| Component | Function in Oxygen Activation |
| Pyrimidoblamic Acid | Forms part of the metal-binding domain that chelates iron. |
| Metallo-bleomycin Complex | Reacts with molecular oxygen to generate reactive oxygen species (ROS). patsnap.comnih.gov |
| C4 Amino Group | Influences the electronic properties and efficiency of the oxygen activation process. acs.org |
Functional Significance of the Disaccharide Moiety
Attached to the core aglycon of Bleomycin A5 is a disaccharide composed of L-gulose and 3-O-carbamoyl-D-mannose. acs.orgnih.gov This carbohydrate moiety, while not essential for the intrinsic DNA cleaving chemistry of the molecule, plays a vital role in its biological efficacy. acs.orgacs.org The primary function of the disaccharide is to facilitate the selective recognition and uptake of bleomycin by cancer cells. acs.orgucsf.edu
Studies have demonstrated that the disaccharide moiety itself is sufficient to confer tumor cell targeting properties. acs.orgacs.org The carbamoylmannose portion, in particular, has been identified as crucial for this selective binding and uptake. acs.orgnih.gov The aglycon of bleomycin, known as deglycobleomycin (B1238005), which lacks the sugar moiety, exhibits diminished cytotoxicity compared to the parent molecule, despite retaining its ability to cleave DNA. acs.orgucsf.edu This difference in cytotoxicity is attributed to the reduced cellular uptake of the aglycon. acs.org Therefore, the disaccharide acts as a delivery vehicle, enhancing the intracellular concentration of the cytotoxic agent in tumor cells. ucsf.edu
| Moiety | Component Sugars | Primary Function |
| Disaccharide | L-gulose and 3-O-carbamoyl-D-mannose | Facilitates selective tumor cell targeting and uptake. acs.orgacs.orgucsf.edu |
| 3-O-carbamoyl-D-mannose | Essential for tumor cell recognition. acs.orgnih.gov | |
| Deglycobleomycin (Aglycon) | Lacks the disaccharide | Mediates DNA cleavage but has reduced cellular uptake and cytotoxicity. acs.org |
Impact of the Polyamine Side Chain on Biological Effects
The C-terminus of Bleomycin A5 is characterized by a polyamine side chain, specifically N1-(3-((4-aminobutyl)amino)propyl)bleomycinamide. nih.gov Polyamines are naturally occurring polycations that are essential for cell growth, proliferation, and differentiation. nih.gov They are known to interact with nucleic acids, primarily RNA and DNA. mdpi.com
The polyamine tail of Bleomycin A5 is a key part of its DNA-binding domain. It is believed to contribute to the affinity and sequence-selective binding of the molecule to the minor groove of DNA. nih.gov The interaction of polyamines with DNA can cause conformational changes, such as bending of the helix and widening of the minor groove. nih.gov It is proposed that these distortions induced by the polyamine tail may enhance the binding of the activated bleomycin complex to DNA, thereby increasing the efficiency of DNA strand scission. nih.gov Furthermore, the specific nature of the terminal amine has been shown to influence the toxicological profile of bleomycins. nih.gov The development of novel Bleomycin A5 derivatives with modified peptide and amino acid side chains has been explored to enhance DNA binding and antitumor activity. nih.gov
| Structural Component | Key Feature | Biological Impact |
| Polyamine Side Chain | Cationic nature at physiological pH | Mediates interaction with the negatively charged DNA backbone. |
| DNA Interaction | Binds to the minor groove of DNA | Influences binding affinity and sequence selectivity. nih.gov |
| Conformational Changes | Can induce bending in the DNA helix | Potentiates the DNA cleavage activity of the activated complex. nih.gov |
Synthetic and Medicinal Chemistry Research on Bleomycin A5 Hydrochloride Salt
Total Synthesis Approaches and Methodological Advancements
The total synthesis of bleomycins, including Bleomycin (B88199) A5, represents a significant achievement in organic chemistry due to the molecule's structural complexity. Early total syntheses, such as those of bleomycin A2, laid the groundwork for accessing these intricate molecules. acs.orgnih.gov These routes were often lengthy and challenging, particularly in the construction of the disaccharide moiety and the various amino acid fragments. acs.org
A particularly versatile strategy in the total synthesis of bleomycin A2 involved the methylation of bleomycin demethyl A2 as a final step. This approach is significant because bleomycin demethyl A2 can be chemically converted to bleomycinic acid, a common precursor for a wide variety of other bleomycin congeners. acs.org This strategic approach allows for divergent access to a range of bleomycin analogues from a common, late-stage intermediate.
Solid-Phase Synthesis Methodologies for Complex Analogues
The development of solid-phase synthesis (SPS) has revolutionized the ability to create complex analogues of Bleomycin A5. This methodology offers a more facile and efficient route for producing not only Bleomycin A5 itself but also a wide array of its derivatives, which is crucial for detailed mechanistic studies. nih.govacs.org
The solid-phase synthesis of Bleomycin A5 and its monosaccharide analogues has been successfully achieved, demonstrating the power of this technique. nih.govacs.orgacs.org These syntheses often utilize a polystyrene resin with a suitable linker, such as a triphenylmethyl-linked spermidine (B129725), to anchor the growing molecule. nih.gov The peptide backbone is assembled on this solid support, followed by the attachment of the carbohydrate and other functionalities. The final product is then cleaved from the resin and purified. nih.gov
One of the significant advantages of SPS is the ability to perform parallel synthesis, which has enabled the construction of large libraries of analogues. For example, a library of 108 unique deglycobleomycin (B1238005) analogues was synthesized using a solid-phase approach. nih.gov This allowed for the rapid evaluation of numerous structural modifications and their impact on activity. The purity of the crude products from these solid-phase syntheses is often high, and the method can provide sufficient quantities of each analogue for detailed characterization and biological testing. nih.gov
Design and Synthesis of Analogues and Derivatives
The modular nature of the bleomycin structure has invited extensive investigation into the role of its different domains through the design and synthesis of various analogues.
The disaccharide moiety of Bleomycin A5, composed of L-gulose and 3-O-carbamoyl-D-mannose, is believed to play a role in tumor cell targeting and uptake. toku-e.com To investigate the specific contribution of the carbohydrate part to the molecule's function, researchers have synthesized monosaccharide analogues of Bleomycin A5. nih.govacs.orgacs.org
In these analogues, the natural disaccharide is replaced with a single sugar unit. Examples of monosaccharides that have been incorporated include α-D-mannose, α-L-gulose, and α-L-rhamnose. nih.govacs.orgacs.org The synthesis of these analogues was accomplished using solid-phase methods, which facilitated their creation and subsequent evaluation. nih.govacs.org Studies on the ability of these monosaccharide congeners to cleave RNA have been conducted to help define the role of the carbohydrate moiety in the cleavage process. nih.govacs.org The development of these carbohydrate-modified bleomycins represents a significant step in understanding the structure-activity relationship of the glycan portion. nih.govacs.org
Table 1: Examples of Monosaccharide Analogues of Bleomycin A5
| Analogue Type | Incorporated Monosaccharide | Reference |
| Monosaccharide Analogue | α-D-mannose | nih.govacs.orgacs.org |
| Monosaccharide Analogue | α-L-gulose | nih.govacs.orgacs.org |
| Monosaccharide Analogue | α-L-rhamnose | nih.govacs.orgacs.org |
This table is generated based on available data and is not exhaustive.
Modifications to the peptide core of Bleomycin A5 have been explored to create novel derivatives with potentially enhanced or altered properties. The linker region, which includes methylvalerate and threonine residues, is thought to induce a conformational bend necessary for efficient DNA cleavage. nih.gov
To probe the importance of this conformational feature, conformationally constrained analogues of the methylvalerate moiety have been synthesized and incorporated into deglycobleomycin A5 congeners. nih.gov These studies revealed that while the constrained analogues still possessed DNA cleavage activity, their potency was reduced, and they lacked the sequence selectivity of the parent compound. nih.gov Interestingly, some of these analogues were found to mediate RNA cleavage even without the addition of iron. nih.gov
Another approach to creating novel peptide derivatives involves coupling Bleomycin A5 to oligonucleotides. nih.gov This strategy aims to direct the DNA-cleaving activity of bleomycin to specific sequences targeted by the attached oligonucleotide. The synthesis involves linking the spermidine residue of the Bleomycin A5 copper (II) complex to the 5'-phosphate group of an oligonucleotide. nih.gov These conjugates have demonstrated site-specific cleavage of a target DNA sequence, with the efficiency and position of cleavage being determined by the oligonucleotide portion. nih.gov
For research purposes, particularly in studies involving cellular uptake and localization, biotinylated analogues of Bleomycin A5 have been synthesized. toku-e.com Biotin is a vitamin that can be readily conjugated to other molecules and has a very strong and specific interaction with streptavidin and avidin (B1170675) proteins. This high-affinity interaction allows for the detection and purification of biotinylated molecules and their binding partners.
The synthesis of biotinylated Bleomycin A5 allows researchers to track the molecule's journey into and within cells. For instance, biotinylated Bleomycin A5 has been attached to microbubbles and used in cell culture experiments to demonstrate the tumor-seeking properties of bleomycins. toku-e.com
Deglycobleomycin, which lacks the entire carbohydrate moiety of bleomycin, serves as a crucial tool for understanding the function of the sugar domain. nih.gov While it still cleaves DNA, its potency is generally lower than that of the fully glycosylated parent molecule. nih.govmdpi.com
The synthesis of deglycobleomycin analogues has been greatly facilitated by solid-phase methods. nih.govnih.gov This has allowed for the creation of libraries of deglycobleomycin A5 analogues with various modifications. nih.gov For example, analogues with different length polyamine side chains at the C-terminus have been synthesized. acs.org The evaluation of these libraries has led to the identification of some deglycobleomycin analogues with enhanced DNA cleavage activity compared to the parent deglycobleomycin. nih.gov
Conformationally constrained analogues have also been incorporated into the deglycobleomycin A5 framework to study the impact of the linker region's flexibility on activity. nih.gov These studies have provided valuable insights into the structural requirements for efficient and sequence-selective DNA and RNA cleavage. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of Bleomycin A5 dictates its biological function. These studies involve synthesizing analogues with specific modifications and evaluating how these changes impact molecular and cellular events.
The core molecular effect of Bleomycin A5 is the generation of single- and double-strand breaks in DNA, which ultimately triggers apoptosis, or programmed cell death. patsnap.com Researchers have created various analogues of Bleomycin A5 to probe how structural changes affect this process.
One area of investigation has been the modification of the C-terminal tail. In one study, a large cluster galactoside was conjugated to the C-terminus of Bleomycin A5. acs.org This modification was designed to create an analogue that could target the asialoglycoprotein receptor on liver cells, potentially altering the drug's distribution in the body. acs.orgacs.orgnih.gov Critically, it was found that despite this substantial structural addition, the resulting glycoconjugate retained its ability to degrade DNA in a manner similar to the parent Bleomycin A5, with only a modest decrease in efficiency. acs.orgacs.orgnih.gov
Another study focused on the role of the bithiazole tail in DNA binding. An analogue, known as CD-BLM, was synthesized by attaching a β-cyclodextrin to the terminal amine of Bleomycin A5. mit.edu This was done to physically block the bithiazole tail from intercalating into the DNA helix. mit.edu While both Bleomycin A5 and CD-BLM were found to cause double-stranded DNA breaks, the mechanism differed. Bleomycin A5 can cause a double-strand break as a single molecule, whereas the modified CD-BLM required the cooperative binding of a second molecule to achieve the same effect. mit.edu This demonstrates a direct correlation between the structure of the C-terminal tail and the molecular mechanism of DNA cleavage.
Further studies on conformationally constrained analogues, specifically modifying the methylvalerate linker region, showed that while these molecules could still perform oxygen transfer reactions, their ability to cleave DNA with sequence selectivity was lost. nih.gov At the cellular level, Bleomycin A5's DNA-damaging effects are known to induce apoptosis.
Table 1: Effects of Bleomycin A5 Structural Modifications
| Structural Modification | Intended Purpose/Target | Observed Molecular/Cellular Effect | Reference(s) |
|---|---|---|---|
| Glycoconjugate Attachment | Target asialoglycoprotein receptor on liver cells | Retained DNA degradation activity comparable to unmodified Bleomycin A5. | acs.orgacs.orgnih.gov |
| β-cyclodextrin Attachment (CD-BLM) | Block intercalation of the bithiazole tail | Altered the mechanism of double-stranded DNA cleavage, requiring two molecules instead of one. | mit.edu |
| Conformational Constraint of Methylvalerate Linker | Probe the effect of the linker's conformation | Lost sequence selectivity in DNA cleavage but retained the ability to perform oxygen transfer. | nih.gov |
The metal-binding domain is fundamental to the molecule's cytotoxic activity. It coordinates with metal ions, most notably iron (Fe²⁺), which is essential for the redox reaction that generates DNA-cleaving free radicals. patsnap.com
The bithiazole tail and the C-terminal amine are key for DNA recognition. Research suggests that the bithiazole tail partially intercalates into the DNA, positioning the drug to cleave the DNA strands. mit.edu Studies using chemical arrays have also highlighted the importance of the C-terminal tail for binding to bleomycin resistance proteins. researchgate.net
Perhaps most critical for cellular targeting is the disaccharide moiety . Research has demonstrated that this carbohydrate portion of the molecule is necessary for the selective targeting of cancer cells. nih.gov An analogue of bleomycin that lacks this sugar group, deglycobleomycin, was found not to target tumor cells. nih.gov This finding underscores the disaccharide's role as the key domain for biomolecular recognition of specific cancer cell types. nih.govnih.gov
Table 2: Key Domains of Bleomycin A5 and Their Functions
| Domain | Primary Function in Biomolecular Recognition/Action | Reference(s) |
|---|---|---|
| Metal-Binding Domain | Coordinates with Fe²⁺ to enable the generation of free radicals for DNA cleavage. | patsnap.com |
| Bithiazole Tail | Binds and partially intercalates with DNA, facilitating cleavage. | mit.edu |
| Disaccharide Moiety | Responsible for the selective recognition and targeting of tumor cells. | nih.govnih.gov |
| Linker Region (Methylvalerate) | Influences the molecule's conformation, which is required for efficient and sequence-selective DNA cleavage. | nih.gov |
Bioconjugate Development and Functionalization
The modular nature of the Bleomycin A5 molecule makes it a suitable candidate for the development of bioconjugates. These functionalized molecules are created for targeted research and to explore novel delivery strategies.
To better understand and potentially modify the therapeutic action of Bleomycin A5, researchers have synthesized conjugates designed for targeted studies of its interaction with DNA. These are not conjugates where DNA is the targeting agent, but rather Bleomycin A5 analogues created to probe or alter its DNA-cleaving function.
For example, the previously mentioned Bleomycin A5 glycoconjugate was created specifically to explore whether its physiological distribution could be altered to target liver cells, while retaining its fundamental DNA cleavage activity. acs.orgnih.gov The study of this conjugate provided insight into how large molecular groups could be attached to the C-terminus without abolishing the core function of the drug. acs.org
Similarly, the CD-BLM analogue, with β-cyclodextrin attached, was a conjugate designed for a highly specific targeted study. mit.edu Its purpose was to test a hypothesis about the mechanism of double-stranded DNA cleavage by physically preventing the intercalation of the bithiazole tail. mit.edu This research demonstrated that while intercalation is one mode of action, other binding modes can still lead to DNA damage, providing deeper knowledge of the drug's molecular behavior. mit.edu
To leverage the tumor-targeting properties of Bleomycin A5's carbohydrate domain, researchers have developed bioconjugates attached to microbubbles for delivery studies. nih.gov In this work, biotinylated Bleomycin A5 was attached to microbubbles that were derivatized with streptavidin. nih.govnih.gov
When these Bleomycin A5-microbubble conjugates were introduced to a monolayer of cultured MCF-7 breast cancer cells, they were observed to adhere selectively to the cancer cells. nih.govnih.gov In contrast, the conjugates showed no binding to a normal, non-cancerous breast cell line (MCF-10A). nih.govnih.gov
Crucially, the selectivity was dependent on the complete, natural structure of the Bleomycin A5 molecule. Control experiments using microbubbles that lacked conjugated Bleomycin A5, or microbubbles conjugated to a Bleomycin A5 analogue that was missing its carbohydrate moiety, showed no binding to any of the tested cell lines. nih.govnih.gov This research highlights that conjugating Bleomycin A5 to a delivery vehicle like a microbubble can successfully utilize the innate cancer-targeting ability of the disaccharide moiety, paving the way for further research into targeted delivery systems. nih.gov
Conclusion and Future Research Directions
Synthesis of Current Understanding of Bleomycin (B88199) A5 Molecular and Cellular Mechanisms
Bleomycin A5, a glycopeptide antibiotic isolated from Streptomyces verticillus, exerts its primary therapeutic effect as an anti-neoplastic agent through complex molecular and cellular interactions. patsnap.comwikipedia.orgpatsnap.comnih.gov The core of its mechanism is the induction of DNA strand breaks. wikipedia.orgpatsnap.com This process is initiated by the binding of Bleomycin A5 to DNA, a reaction facilitated by the molecule's metal-binding domain, which chelates metal ions, most notably iron (Fe²⁺). patsnap.com The resulting Bleomycin-metal complex intercalates into the DNA double helix, showing a preference for guanine-cytosine (GC) and guanine-thymine (GT) rich sequences. patsnap.compatsnap.comnih.gov
Once bound, the complex undergoes a redox cycle where the iron is oxidized, generating highly reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals. patsnap.compatsnap.com These free radicals are the direct effectors of DNA damage, causing both single-strand breaks (SSBs) and double-strand breaks (DSBs). patsnap.com DSBs are particularly cytotoxic as they are more difficult for the cell to repair. patsnap.com The extensive DNA damage triggers a robust DNA damage response (DDR), activating key proteins like ATM and ATR, which in turn phosphorylate downstream targets, including the tumor suppressor p53. patsnap.com
The cellular consequences of this DNA damage are profound. The accumulation of irreparable DNA lesions leads to cell cycle arrest, primarily in the G2 and M phases, preventing cellular proliferation. patsnap.comselleckchem.com Ultimately, the cell is driven towards programmed cell death, or apoptosis. patsnap.com This apoptotic cascade involves the activation of key executioner proteins like caspase-3. toku-e.comnih.gov Studies have shown that Bleomycin A5 can upregulate the expression of both p53 and caspase-3, while also inhibiting telomerase activity, further contributing to its cell-killing capabilities. toku-e.comnih.gov The disaccharide moiety of the Bleomycin A5 molecule is understood to play a crucial role in tumor cell targeting. toku-e.com The cell death induced by Bleomycin A5 is not limited to apoptosis; under certain conditions, such as when apoptosis is inhibited, it can also induce necrosis. patsnap.com
| Protein/Pathway | Role in Bleomycin A5 Mechanism | Research Finding |
| p53 | Tumor suppressor activated by DNA damage. | Bleomycin A5 treatment significantly increases the expression of p53, leading to cell cycle arrest and apoptosis. patsnap.comnih.gov |
| Caspase-3 | Key executioner of apoptosis. | Increased levels of caspase-3 are observed in cells treated with Bleomycin A5, indicating apoptosis induction. toku-e.comnih.gov |
| Telomerase | Enzyme responsible for maintaining telomere length. | Bleomycin A5 inhibits telomerase activity, contributing to its anti-tumor effects. toku-e.comnih.gov |
| JNK Pathway | Stress-activated protein kinase pathway. | Sustained activation of JNKs is associated with the apoptotic effects of Bleomycin A5. nih.gov |
| ERK1/2 Pathway | Pro-survival signaling pathway. | Inhibition of ERK1 and -2 activities is linked to Bleomycin A5-induced apoptosis. Increased activity coincides with cell survival. nih.gov |
Emerging Research Avenues and Hypotheses
While the DNA-damaging properties of Bleomycin A5 are well-established, recent research has begun to uncover more nuanced aspects of its activity and the cellular responses to it, opening new avenues for investigation.
A significant area of emerging research is the mechanism of cellular uptake and resistance. The mammalian transporter hCT2 (SLC22A16) has been identified as a key permease for Bleomycin A5. benthamdirect.comnih.gov This discovery has led to the hypothesis that the expression levels of hCT2 in tumors could be a predictive biomarker for therapeutic response. benthamdirect.comeurekaselect.com Understanding the regulation of this transporter could provide strategies to overcome resistance, which remains a significant clinical limitation. benthamdirect.comnih.goveurekaselect.com
Another promising research direction involves modulating cellular signaling pathways to enhance Bleomycin A5's efficacy. Studies have shown that the apoptotic effects of Bleomycin A5 are associated with the sustained activation of c-Jun N-terminal kinases (JNK) and the inhibition of the pro-survival extracellular signal-regulated kinases (ERK1/2). nih.gov It has been demonstrated that combining Bleomycin A5 with a MEK inhibitor, which blocks the ERK pathway, leads to enhanced apoptosis in cancer cells. nih.gov This suggests a therapeutic strategy of combination treatments to lower required doses and potentially mitigate side effects.
Furthermore, recent findings indicate that Bleomycin A5's cellular impact extends beyond the nucleus. Research has shown that it can suppress the activity of Drp1, a key protein involved in mitochondrial fission. nih.gov This leads to mitochondrial dysfunction and contributes to the induction of apoptosis through the mitochondria-dependent pathway. nih.gov This line of inquiry suggests that Bleomycin A5's cytotoxicity involves a multi-faceted attack on both nuclear and mitochondrial integrity.
The synthesis of Bleomycin A5 analogues is also a critical research avenue. By creating versions with modified carbohydrate moieties, researchers are exploring the precise role of the disaccharide in DNA and RNA cleavage. acs.org These studies help to define the structure-activity relationship and could lead to the development of new congeners with improved efficacy or altered target specificity. nih.govacs.org
| Research Area | Key Finding/Hypothesis | Implication |
| Drug Transport | The hCT2 (SLC22A16) transporter is crucial for Bleomycin A5 uptake into cells. benthamdirect.comnih.gov | hCT2 expression could be a biomarker for predicting tumor response. Targeting this transporter may overcome drug resistance. benthamdirect.comeurekaselect.com |
| Signal Transduction | MEK/ERK pathway inhibition enhances Bleomycin A5-induced apoptosis. nih.gov | Combination therapy with MEK inhibitors could increase treatment efficacy and allow for lower dosing. nih.gov |
| Mitochondrial Dynamics | Bleomycin A5 suppresses Drp1-mediated mitochondrial fission, inducing mitochondrial dysfunction and apoptosis. nih.gov | The drug's mechanism involves targeting mitochondrial integrity in addition to nuclear DNA. nih.gov |
| Analogue Synthesis | Modifications to the carbohydrate moiety significantly alter the DNA/RNA cleaving ability of Bleomycin. nih.govacs.org | Provides a pathway to engineer more potent or specific Bleomycin-based therapeutics. acs.org |
Unanswered Questions and Identification of Research Gaps
Despite decades of study, significant questions regarding Bleomycin A5 remain, highlighting important gaps in the current body of research.
Mechanisms of Resistance: While the role of the hCT2 transporter in drug uptake is an important piece of the puzzle, the full spectrum of resistance mechanisms is not completely understood. benthamdirect.comnih.govhbku.edu.qa Are there other transporters or efflux pumps involved? What are the downstream cellular adaptations that allow some cancer cells to survive Bleomycin A5 treatment despite initial DNA damage? Further research is needed to explore the roles of DNA repair pathway upregulation and antioxidant defenses in clinical resistance. patsnap.com
Role of the Carbohydrate Moiety: The disaccharide portion of Bleomycin A5 is known to be important for tumor targeting and influences its DNA cleaving ability, but its precise mechanism of action is not fully defined. nih.govtoku-e.comacs.org How does it interact with the cell surface to facilitate uptake? To what extent does it contribute to the sequence specificity of DNA binding and cleavage? Elucidating the exact function of these sugar units could be pivotal for designing next-generation glycopeptide antibiotics.
Mitochondrial Effects: The discovery of Bleomycin A5's effect on mitochondrial fission is a relatively new development. nih.gov The full consequences of this action are yet to be explored. Does this effect contribute to non-apoptotic cell death pathways? How does the inhibition of Drp1 intersect with the DNA damage response pathways? Understanding the interplay between nuclear and mitochondrial damage is a key research gap.
RNA Cleavage: While most research has focused on DNA as the primary target, Bleomycin is also capable of cleaving RNA. acs.org The biological significance of this activity in its therapeutic effect is largely unknown. Does RNA cleavage contribute to its cytotoxicity? Are specific RNA species targeted? Investigating this aspect could reveal novel mechanisms of action.
In Vivo Metabolic Fate: The biosynthesis of bleomycin is a complex process, and its metabolism within the human body, particularly how different analogues are processed, requires further investigation. nih.gov How does the cellular microenvironment within a tumor, which is often hypoxic, affect the generation of ROS and the ultimate activity of the drug? nih.gov Answering these questions is crucial for optimizing its therapeutic application and overcoming its limitations.
Q & A
Q. What is the molecular mechanism by which Bleomycin A5 Hydrochloride induces DNA damage in eukaryotic cells?
Bleomycin A5 binds to DNA and generates reactive oxygen species (ROS), including hydroxyl radicals, through a metal-dependent oxidation process. This leads to single- and double-strand DNA breaks, preferentially targeting guanine-cytosine (GC)-rich regions. The DNA damage disrupts replication and transcription, triggering apoptosis via caspase-3 activation and p53 upregulation . Methodological Insight : Use comet assays or γH2AX immunofluorescence to quantify DNA breaks. Validate ROS generation with fluorescent probes like DCFH-DA.
Q. How does this compound selectively target cancer cells in vitro?
Bleomycin A5 is transported into cells via the SLC22A16 transporter, which is overexpressed in certain tumors (e.g., testicular and head/neck cancers). This selective uptake enhances its cytotoxicity in malignant cells compared to normal cells . Methodological Insight : Knock down SLC22A16 using siRNA to confirm transporter dependency. Compare IC50 values between wild-type and transporter-deficient cell lines.
Q. What are the standard protocols for preparing and storing this compound in laboratory settings?
Reconstitute the lyophilized powder in sterile water (≥85% purity) to a stock concentration of 1–10 mg/mL. Store at 2–8°C for short-term use or –20°C for long-term stability (≥2 years). Avoid repeated freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for Bleomycin A5 across different cell lines?
Discrepancies arise from variations in cell type, SLC22A16 expression levels, and assay conditions (e.g., exposure time, ROS scavengers). For example, UT-SCC-19A cells show IC50 = 4.0 nM, while UT-SCC-12A/B exhibit resistance (IC50 ~13–14 nM) due to differential DNA repair capacity . Methodological Insight : Standardize assay parameters (e.g., 24–48 hr exposure, serum-free media) and include positive controls (e.g., etoposide). Use clonogenic assays to assess long-term survival.
Q. What experimental designs are optimal for modeling Bleomycin A5-induced pulmonary fibrosis in mice?
Administer 2.5–5.0 mg/kg via intratracheal instillation in C57BL/6 or BALB/c mice. Monitor hydroxyproline content (collagen marker) and histopathology (Masson’s trichrome staining) at 14–28 days post-treatment. Note transient weight loss (~4 days) followed by recovery . Methodological Insight : Pair with TGF-β1 inhibitors (e.g., SB431542) to validate pathway involvement. Use micro-CT for non-invasive fibrosis progression tracking.
Q. How do structural differences between Bleomycin A5 and other variants (e.g., Bleomycin A2) affect their biological activity?
Q. What methodologies are recommended for quantifying Bleomycin A5-induced oxidative stress in vivo?
Measure lipid peroxidation (MDA assay), glutathione depletion (DTNB method), and SOD activity in lung or serum samples. For spatial resolution, use immunohistochemistry for 8-OHdG (oxidative DNA damage marker) .
Methodological Challenges & Solutions
Q. How can researchers mitigate off-target toxicity when using Bleomycin A5 in combination therapies?
Co-administer iron chelators (e.g., deferoxamine) to restrict ROS production to target tissues. Alternatively, use nanoparticle encapsulation to improve tumor specificity .
Q. What controls are critical when studying DNA repair mechanisms in Bleomycin A5-treated cells?
Include repair-deficient cell lines (e.g., ATM–/– or XPA–/–) and validate with inhibitors of key repair pathways (e.g., PARP inhibitors for base excision repair) .
Q. How can batch-to-batch variability in this compound purity impact experimental outcomes?
Impurities (e.g., copper ions) may artificially enhance ROS generation. Verify purity via HPLC (>85%) and test multiple batches in pilot studies .
Data Interpretation Tables
| Parameter | Typical Range | Key Considerations |
|---|---|---|
| IC50 (in vitro) | 4–15 nM (cell-type dependent) | Assess SLC22A16 expression and repair capacity |
| In vivo dosage (mice) | 2.5–5.0 mg/kg | Strain-specific sensitivity; monitor weight loss |
| Hydroxyproline levels | 2–4 µg/mg lung tissue | Correlate with histopathology scores |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
